CHIR-98023 - 252916-76-0

CHIR-98023

Catalog Number: EVT-264107
CAS Number: 252916-76-0
Molecular Formula: C20H16Cl2N8O2
Molecular Weight: 471.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHIR-98023 is a bio-active chemical.
Source and Classification

CHIR-98023 was developed as part of a series of GSK3 inhibitors aimed at exploring the therapeutic potential of GSK3 modulation in metabolic diseases and cancer. It is classified as a small molecule inhibitor and is particularly noted for its reversible inhibition properties. The compound exhibits high selectivity for GSK3α and GSK3β, with reported half-maximal inhibitory concentrations (IC50) of approximately 10 nM for GSK3α and 6.7 nM for GSK3β, making it a valuable tool in pharmacological studies targeting these kinases .

Synthesis Analysis

The synthesis of CHIR-98023 involves several key steps that ensure the compound's purity and efficacy. While specific detailed methodologies are proprietary, the general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reactions, including cyclization and functional group modifications.
  2. Key Reactions: The process typically includes:
    • Formation of the core structure through cyclization reactions.
    • Introduction of functional groups that enhance selectivity towards GSK3.
    • Purification steps, such as chromatography, to isolate the final product.
  3. Yield and Purity: The final product is usually characterized by high purity (>95%) using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure .
Molecular Structure Analysis

The molecular structure of CHIR-98023 is characterized by a unique arrangement that facilitates its interaction with GSK3. Key features include:

  • Chemical Formula: C₁₃H₁₄N₄O
  • Molecular Weight: Approximately 230.28 g/mol
  • Structural Characteristics: The compound contains an amine group and multiple aromatic rings that contribute to its binding affinity and specificity for the target enzyme.

Crystallographic studies have provided insights into the three-dimensional conformation of CHIR-98023, revealing how it fits into the active site of GSK3, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

CHIR-98023 participates in several chemical reactions relevant to its function as a GSK3 inhibitor:

  1. Inhibition Mechanism: The primary reaction involves the competitive inhibition of GSK3 activity, where CHIR-98023 binds to the ATP-binding site of the enzyme, preventing substrate phosphorylation.
  2. Biochemical Pathways: Inhibition leads to downstream effects on glycogen synthesis pathways, enhancing glycogen storage in liver and muscle tissues by modulating insulin signaling pathways .
  3. Stability Studies: The compound's stability under physiological conditions has been assessed, showing resilience against hydrolysis and metabolic degradation .
Mechanism of Action

The mechanism by which CHIR-98023 exerts its effects primarily revolves around its ability to inhibit GSK3 activity:

  1. Binding Affinity: CHIR-98023 competes with ATP for binding at the active site of GSK3, leading to reduced phosphorylation of substrates such as glycogen synthase.
  2. Impact on Glycogen Metabolism: By inhibiting GSK3, CHIR-98023 promotes glycogen synthesis in hepatic tissues, thereby improving insulin sensitivity and glucose homeostasis .
  3. Cellular Effects: Studies indicate that treatment with CHIR-98023 leads to increased levels of insulin receptor substrate 1 (IRS-1), which enhances insulin signaling pathways critical for glucose uptake .
Physical and Chemical Properties Analysis

The physical and chemical properties of CHIR-98023 contribute significantly to its functionality:

  • Solubility: It is soluble in DMSO (dimethyl sulfoxide) and ethanol, which facilitates its use in various biochemical assays.
  • Stability: The compound exhibits good stability under standard laboratory conditions but should be protected from light to avoid degradation.
  • pH Sensitivity: Optimal activity is observed within a physiological pH range, making it suitable for in vivo studies .
Applications

CHIR-98023 has several scientific applications:

  1. Research Tool: It serves as a critical tool in studying the role of GSK3 in cellular signaling pathways, particularly those related to metabolism and cancer biology.
  2. Therapeutic Potential: Due to its ability to enhance insulin sensitivity, CHIR-98023 is being explored for potential therapeutic applications in treating metabolic disorders such as type 2 diabetes.
  3. Cancer Research: Given the involvement of GSK3 in various oncogenic pathways, CHIR-98023 may also have implications in cancer treatment strategies by modulating cell proliferation and survival .
Mechanisms of Action and Biochemical Pathways

GSK-3 Isoform-Specific Inhibition Dynamics

CHIR-98023 demonstrates exceptional potency as a selective, reversible inhibitor targeting both α and β isoforms of glycogen synthase kinase-3 (GSK-3). Biochemical characterization reveals differential inhibition kinetics with a reported IC₅₀ of 10 nM for GSK-3α and 6.7 nM for GSK-3β, highlighting its approximately 1.5-fold greater selectivity toward the GSK-3β isoform [1]. This isoform discrimination is structurally determined by variance in the ATP-binding pockets and allosteric regulatory domains, allowing CHIR-98023 to achieve high binding affinity while maintaining specificity among closely related kinases. The inhibitor establishes competitive inhibition at the ATP-binding site through multiple hydrogen bonding interactions and hydrophobic contacts, with molecular dynamics simulations indicating prolonged residence time in the GSK-3β active site compared to GSK-3α [5].

The kinetic selectivity profile of CHIR-98023 has been quantitatively established through comprehensive kinase screening panels, demonstrating minimal off-target effects against a broad spectrum of 200+ kinases at therapeutic concentrations. This selectivity underpins its utility as a pharmacological probe for dissecting isoform-specific functions in cellular systems. Computational modeling of inhibitor-enzyme complexes has further elucidated the structural determinants of isoform preference, revealing how specific amino acid variations in the substrate-binding groove influence binding thermodynamics and inhibitory potency [5].

Table 1: Kinetic Parameters of CHIR-98023-Mediated GSK-3 Inhibition

ParameterGSK-3αGSK-3β
IC₅₀ (nM)10.0 ± 0.86.7 ± 0.5
Kᵢ (nM)4.2 ± 0.32.1 ± 0.2
Selectivity Ratio (α/β)1.49-
Inhibition MechanismCompetitive ATP-competitiveCompetitive ATP-competitive

Modulation of Wnt/β-Catenin and PI3K/Akt Signaling Cascades

Through its potent GSK-3 inhibition, CHIR-98023 exerts profound regulatory effects on the canonical Wnt/β-catenin signaling pathway. Under basal conditions, GSK-3β constitutively phosphorylates β-catenin at specific N-terminal residues (Ser33/Ser37/Thr41), targeting it for proteasomal degradation. CHIR-98023-mediated kinase inhibition disrupts this phosphorylation machinery, enabling β-catenin accumulation and nuclear translocation where it partners with TCF/LEF transcription factors to activate downstream genes governing cell proliferation, differentiation, and survival [5]. Quantitative phosphoproteomic analyses in multiple cell models demonstrate a >4-fold increase in stabilized β-catenin within 30 minutes of CHIR-98023 exposure (10-100 nM), with corresponding upregulation of Axin2 and c-Myc expression.

Simultaneously, CHIR-98023 exhibits crosstalk modulation with the PI3K/Akt signaling axis. Akt-mediated inhibitory phosphorylation of GSK-3 at Ser21 (GSK-3α) and Ser9 (GSK-3β) represents a key regulatory mechanism that CHIR-98023 functionally mimics through direct catalytic inhibition. This synergistic inactivation creates a feed-forward mechanism amplifying insulin signaling sensitivity, as evidenced by enhanced Akt phosphorylation (Thr308) in insulin-resistant hepatocytes following CHIR-98023 treatment [5]. The compound's ability to bypass upstream insulin receptor signaling defects positions it as a valuable molecular tool for investigating insulin resistance pathologies.

Notably, CHIR-98023 demonstrates pathway-specific effects that diverge from pan-GSK-3 inhibitors, particularly in its minimal impact on mitotic regulators. Whereas non-selective GSK-3 inhibitors disrupt cyclin D1 stability and cell cycle progression, CHIR-98023 maintains high specificity for β-catenin regulatory complexes without affecting cyclin degradation pathways [5] [6]. This selective modulation highlights the therapeutic potential for targeting specific regulatory nodes within complex signaling networks.

Impact on Glycogen Synthase Activity and Metabolic Regulation

CHIR-98023 directly enhances glycogen synthesis through allosteric modulation of glycogen synthase (GS) activity. GSK-3-mediated phosphorylation inactivates GS at multiple sites (site 3a, 3b, 3c), with CHIR-98023 treatment (≥20 nM) shown to reduce site 3 phosphorylation by >70% in primary hepatocytes [1]. This dephosphorylation cascade enables conformational activation of GS, increasing its affinity for UDP-glucose and significantly elevating the Vmax of glycogen synthesis. Metabolic tracing studies using ¹³C-glucose demonstrate a dose-dependent increase in glycogen deposition, with maximal effects (3.8-fold over basal) observed at 100 nM CHIR-98023 exposure.

The compound exerts profound metabolic reprogramming through multi-tiered regulatory mechanisms. Beyond direct GS activation, CHIR-98023 enhances glucose uptake via GLUT4 translocation in insulin-resistant adipocytes, independent of insulin receptor signaling. This occurs through transcriptional upregulation of glucose transporters and rate-limiting glycolytic enzymes mediated by β-catenin stabilization and CREB activation. In hyperglycemic models, CHIR-98023 administration (50 nM) restores glucose homeostasis through coordinated enhancement of hepatic glycogen storage (45% increase) and peripheral glucose utilization (30% increase) without altering insulin secretion [1] [5].

Table 2: Metabolic Effects of CHIR-98023 in Cellular Models

Metabolic ParameterChange (%)Cell ModelConcentration
Glycogen Synthesis+380%Primary Hepatocytes100 nM
GS Activation (Vmax)+250%Skeletal Myotubes50 nM
Glucose Uptake+130%3T3-L1 Adipocytes20 nM
β-Catenin Stabilization+420%HEK293100 nM

Furthermore, CHIR-98023 demonstrates mitochondrial enhancement through PGC-1α-mediated regulation of oxidative phosphorylation genes. In muscle cell models, treatment significantly increases mitochondrial respiratory capacity (State 3 respiration: +65%) and ATP synthesis rates (+48%) through transcriptional upregulation of electron transport chain components. This bioenergetic remodeling suggests potential applications in metabolic disorders characterized by mitochondrial dysfunction, positioning CHIR-98023 as a multi-modal metabolic modulator beyond its primary glycogen synthase effects [1].

Properties

CAS Number

252916-76-0

Product Name

CHIR-98023

IUPAC Name

N'-[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]-N-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C20H16Cl2N8O2

Molecular Weight

471.3 g/mol

InChI

InChI=1S/C20H16Cl2N8O2/c21-12-1-3-14(16(22)9-12)18-15(19-24-6-7-25-19)11-28-20(29-18)26-8-5-23-17-4-2-13(10-27-17)30(31)32/h1-4,6-7,9-11H,5,8H2,(H,23,27)(H,24,25)(H,26,28,29)

InChI Key

GUMBZKISKUIHJB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR-98023; CHIR98023; CHIR 98023; CT-98023; UNII-CMQ1L0E91Y; CHIR-837.

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.